N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound featuring a fused pyrrolo-pyrazine core substituted with phenyl, thiophen-2-yl, and carbothioamide groups.
Properties
IUPAC Name |
N-phenyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S2/c22-18(19-14-6-2-1-3-7-14)21-12-11-20-10-4-8-15(20)17(21)16-9-5-13-23-16/h1-10,13,17H,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYADCKGBAXLVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophenes
are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Pyrazolines
, on the other hand, have been synthesized by reacting phenylhydrazine with chalcone derivatives. They have shown anticancer activity against several human cancer cell lines. In silico evaluation via molecular docking against epidermal growth factor receptor revealed that certain pyrazoline derivatives had good binding energy, which was consistent with experimental data. The ADME study using the pkCSM webtool indicated that the N-phenyl pyrazoline derivatives had good pharmacokinetic properties.
Biological Activity
N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by a pyrrolo[1,2-a]pyrazine core with thiophen-2-yl and phenyl substituents. This structural arrangement is believed to contribute to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route generally includes:
- Preparation of the pyrrolo[1,2-a]pyrazine core.
- Introduction of the thiophen-2-yl and phenyl groups via coupling reactions.
- Optimization of reaction conditions to enhance yield and purity.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 62.5 |
| Compound B | S. aureus | 20 | 31.25 |
| N-phenyl derivative | P. mirabilis | 18 | 125 |
Anticancer Activity
The anticancer potential of N-phenyl derivatives has also been explored. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The mechanism appears to involve the induction of cell cycle arrest at the sub-G1 phase and activation of apoptotic pathways.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.37 |
| Compound B | HepG2 | 0.73 |
| N-phenyl derivative | A549 | 0.95 |
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may act on specific receptors, modulating their activity and leading to downstream biological effects.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Screening : A study evaluated a series of derivatives for their antimicrobial activity against multiple strains, demonstrating significant inhibition rates comparable to standard antibiotics .
- Cancer Therapeutics : Research involving the evaluation of cytotoxic effects revealed that certain derivatives significantly outperformed traditional chemotherapeutics in inducing apoptosis in cancer cells .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Compounds containing the thiophene moiety have been studied for their antimicrobial properties. N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has shown promising results in preliminary evaluations against various bacterial strains. The presence of the thiophene ring enhances the compound's interaction with biological targets, potentially leading to effective antimicrobial agents .
Anticancer Properties : Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit anticancer activity. The unique structure of this compound may contribute to its ability to inhibit cancer cell proliferation. Studies are ongoing to evaluate its efficacy against specific cancer types and the mechanisms involved .
Neuroprotective Effects : Initial studies suggest that compounds similar to this compound may possess neuroprotective properties. This could be beneficial in developing treatments for neurodegenerative diseases by preventing neuronal damage and promoting cell survival in adverse conditions .
Materials Science
Organic Electronics : The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Research is focused on optimizing the material for better charge transport properties and stability under operational conditions .
Polymer Chemistry : this compound can serve as a building block for synthesizing advanced polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for a range of applications from coatings to high-performance materials .
Agricultural Chemistry
Pesticidal Activity : Compounds with similar structures have been evaluated for their pesticidal properties. The incorporation of the thiophene ring may enhance the bioactivity against pests and pathogens affecting crops. Ongoing research aims to assess its effectiveness as a biopesticide, providing an eco-friendly alternative to conventional pesticides .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Abdel-Wahab et al., 2012 | Antimicrobial Activity | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values indicating potential as an antimicrobial agent. |
| Dong et al., 2011 | Anticancer Properties | Reported inhibition of cancer cell lines with IC50 values suggesting effectiveness in targeted cancer therapy. |
| ResearchGate Publication | Neuroprotective Effects | Preliminary data indicated reduced neuronal apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative diseases. |
Comparison with Similar Compounds
Core Structure and Substituent Variations
The dihydropyrrolo[1,2-a]pyrazine scaffold is common among analogs, but substituents at the 1- and N-positions vary significantly:
Key Observations:
Common Strategies for Carbothioamide Derivatives
- Reaction with Isothiocyanates: Analogous to and , the target compound may be synthesized via condensation of a primary amine intermediate with phenylisothiocyanate, followed by cyclization under basic conditions (e.g., NaOH) .
- Heterocyclization: highlights cyclization reactions of 1,4-diazadienes with diketones to form dihydropyrrolo[1,2-a]pyrazine derivatives, suggesting a route adaptable to thiophene-containing precursors .
Substituent-Specific Challenges
- Thiophene Incorporation: The Gewald reaction or Paal–Knorr thiophene synthesis () may be required to introduce the thiophen-2-yl group, posing regioselectivity challenges compared to pyridinyl or aryl substitutions .
Physicochemical and Spectroscopic Properties
Molecular Weight and Solubility
- The target compound’s lower molecular weight (~366.5) compared to ’s analog (390.5) may improve aqueous solubility, though the thiophene’s hydrophobicity could offset this .
- Spectroscopic Signatures:
Reactivity and Functionalization
Sulfur-Based Reactivity
- The carbothioamide group may undergo sulfur extrusion or nucleophilic substitution (), but the thiophene’s sulfur could compete in such reactions, complicating product selectivity .
- Comparison with Pyridinyl Analogs: Pyridinyl groups () may facilitate metal coordination or hydrogen bonding, whereas thiophene’s π-system could favor charge-transfer interactions .
Cyclization and Rearrangement
- Theoretical studies in suggest that substituents influence aza–ene reaction pathways during cyclization. Thiophene’s electron-rich nature might accelerate such steps compared to phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
